molecular formula C15H27NO4 B14899256 (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid

Cat. No.: B14899256
M. Wt: 285.38 g/mol
InChI Key: DCAOOWRUELYLJD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the 4,4-dimethylcyclohexyl group adds steric bulk, influencing the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral amine precursor.

    Protection: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety: The protected amine is then reacted with a suitable acylating agent to introduce the acetic acid functionality.

    Cyclohexyl Group Introduction: The 4,4-dimethylcyclohexyl group is introduced through a series of reactions involving cyclohexanone derivatives and appropriate reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Catalysts and automated systems may be used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s steric bulk and electronic properties influence its binding affinity and reactivity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methylcyclohexyl)acetic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-2-(3,3-dimethylcyclohexyl)acetic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid is unique due to the presence of the 4,4-dimethylcyclohexyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

(2S)-2-(4,4-dimethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-8-15(4,5)9-7-10/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

DCAOOWRUELYLJD-NSHDSACASA-N

Isomeric SMILES

CC1(CCC(CC1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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